molecular formula C17H23NO3 B4407167 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate

4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate

Cat. No. B4407167
M. Wt: 289.4 g/mol
InChI Key: YVZQGSHTYGUHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate is a chemical compound that belongs to the family of phenylpropionate esters. It is commonly used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in oxidative stress and inflammation. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative damage. It also reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have potent anti-cancer properties. Further research is also needed to elucidate the exact mechanism of action of this compound, as well as its potential side effects and toxicity in humans.
Conclusion:
In conclusion, this compound is a promising compound with various biochemical and physiological effects. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in human health.

Scientific Research Applications

4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate is widely used in scientific research for its various biochemical and physiological effects. It has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-4-16(19)21-15-10-8-14(9-11-15)17(20)18-12(2)6-5-7-13(18)3/h8-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZQGSHTYGUHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)N2C(CCCC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.